2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Description

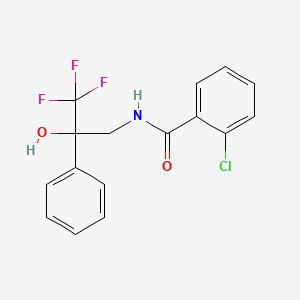

2-Chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a fluorinated benzamide derivative characterized by a 2-chlorobenzoyl group linked to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine moiety. The compound’s structural features—including the chloro substituent on the benzamide ring, the trifluoromethyl group, and the hydroxylated tertiary carbon—impart unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it relevant in agrochemical and pharmaceutical research .

Properties

IUPAC Name |

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO2/c17-13-9-5-4-8-12(13)14(22)21-10-15(23,16(18,19)20)11-6-2-1-3-7-11/h1-9,23H,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAVBIWFWUZRLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide involves multiple steps. One common method includes the reaction of 2-chloro-3,3,3-trifluoropropene with appropriate reagents under controlled conditions . Industrial production methods often utilize vapor phase reactions with fluorination catalysts to achieve high yields and purity .

Chemical Reactions Analysis

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace existing functional groups in the compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s biological activity makes it useful in studying biochemical pathways and interactions.

Medicine: It is explored for its potential therapeutic effects, particularly in drug development.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional comparisons between 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide and related benzamide derivatives:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The trifluoromethyl group in this compound and flutolanil enhances resistance to oxidative degradation compared to non-fluorinated analogs, critical for prolonged agrochemical efficacy . Chlorine at the 2-position (as in triflumuron and the target compound) improves binding to biological targets (e.g., insect chitin synthase) via hydrophobic interactions .

Hydroxyl Group Role :

- The hydroxyl in the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables hydrogen bonding, influencing solubility and metal coordination (e.g., in catalytic systems) .

Applications Divergence :

- Thiourea-linked benzamides (e.g., L1 in ) prioritize catalytic activity over bioactivity, contrasting with pesticidal or pharmaceutical benzamides .

- Bulkier substituents (e.g., cycloheptylmethyl in ) reduce metabolic clearance but may limit membrane permeability .

Synthetic Methodologies: Fluorinated benzamides often employ LiBr/THF or MeCN/HOBt systems for carboxylate activation, whereas non-fluorinated analogs (e.g., L1) use simpler acyl chloride reactions .

Research Findings and Trends

- Agrochemical Dominance : Fluorinated benzamides are prevalent in crop protection (e.g., ), leveraging fluorine’s electronegativity and steric effects for target specificity .

- Pharmaceutical Potential: Hydroxyl-containing variants (e.g., ) show promise in drug development due to improved solubility and crystallinity .

- Analytical Characterization : Techniques like NMR, X-ray crystallography (e.g., ), and GC-MS (e.g., ) are standard for confirming benzamide structures and monitoring reaction conversions .

Biological Activity

2-Chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a synthetic compound notable for its trifluoromethyl group, which is known to enhance biological activity in various contexts. This article delves into the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Weight : 348.76 g/mol

- CAS Number : 1351584-61-6

The presence of the trifluoromethyl group is significant for its pharmacological properties, as it can influence lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, which can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antidiabetic Effects : Similar compounds have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a key factor in diabetes development. For instance, derivatives with similar structures have demonstrated maximal activities at low concentrations (EC50 values around 0.1 μM) .

- Anticancer Potential : Trifluoromethyl-containing compounds have been explored for their ability to induce apoptosis in cancer cells. Their mechanism often involves modulation of cell cycle progression and apoptosis-related pathways.

Case Studies and Research Findings

A selection of studies highlights the biological activity of related compounds:

These studies indicate that modifications to the benzamide structure can significantly impact biological efficacy.

Synthesis and Applications

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors such as 2-chloro-3,3,3-trifluoropropene . Its applications span various fields:

- Pharmaceutical Research : As a potential drug candidate for metabolic disorders and cancers.

- Chemical Biology : Used in probing biochemical pathways due to its bioactive nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.